trans-2-Octen-1-Ol
Overview
Description
trans-2-Octen-1-Ol: is an organic compound with the molecular formula C8H16O . It is a colorless to almost colorless clear liquid with a characteristic odor. The compound is part of the family of unsaturated alcohols and is commonly used in the flavor and fragrance industry due to its pleasant aroma. Its structure consists of an eight-carbon chain with a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom.
Mechanism of Action
Target of Action
Trans-2-Octen-1-Ol, also known as (E)-2-Octen-1-ol, is primarily used as a flavor and fragrance agent . It is known for its green type odor and fatty type flavor . .
Result of Action
This compound imparts a distinct flavor and fragrance in various applications, contributing to the sensory attributes of products . It is found naturally in several foods and beverages, including apple, bilberry, guava, orange, melon, peas, potato, chicken, cognac, rum, and mushroom .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Octene: One of the common methods to synthesize trans-2-Octen-1-Ol is through the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, carbon monoxide, and hydrogen. The resulting aldehyde is then hydrogenated to form this compound.
Aldol Condensation: Another method involves the aldol condensation of butanal (butyraldehyde) to form 2-octenal, which is then hydrogenated to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation process due to its efficiency and scalability. The reaction conditions typically involve high pressures and temperatures, along with the use of a suitable catalyst to ensure high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Octen-1-Ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can convert this compound to 2-octanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming trans-2-octenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.
Major Products Formed:
Oxidation: 2-octenal, octanoic acid.
Reduction: 2-octanol.
Substitution: trans-2-octenyl chloride.
Scientific Research Applications
Chemistry: trans-2-Octen-1-Ol is used as a building block in organic synthesis. It serves as an intermediate in the production of various chemicals, including fragrances, flavors, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of unsaturated alcohols on cellular processes. It is also employed in the development of biosensors and other analytical tools.
Medicine: The compound has potential applications in medicine due to its antimicrobial properties. It is being investigated for its ability to inhibit the growth of certain bacteria and fungi.
Industry: this compound is widely used in the flavor and fragrance industry to impart a fresh, green, and slightly floral aroma to various products, including perfumes, soaps, and detergents.
Comparison with Similar Compounds
cis-2-Octen-1-Ol: Similar to trans-2-Octen-1-Ol but with a different geometric configuration around the double bond.
1-Octen-3-Ol: An isomer with the hydroxyl group on the third carbon atom and a double bond between the first and second carbon atoms.
trans-2-Hexen-1-Ol: A shorter chain analog with a six-carbon chain and similar functional groups.
Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct physical and chemical properties. Its longer carbon chain compared to trans-2-Hexen-1-Ol provides different solubility and volatility characteristics, making it suitable for specific applications in the flavor and fragrance industry.
Properties
CAS No. |
18409-17-1 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
AYQPVPFZWIQERS-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCO |
Isomeric SMILES |
CCCCC/C=C/CO |
Canonical SMILES |
CCCCCC=CCO |
density |
0.847-0.853 |
Key on ui other cas no. |
22104-78-5 18409-17-1 |
physical_description |
Clear colourless liquid; Meaty, roasted aroma |
Pictograms |
Irritant |
solubility |
Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the sensory significance of trans-2-octen-1-ol in food?
A: this compound significantly contributes to the aroma profile of various foods. In strawberries, for example, it has been identified as a characteristic aroma marker, alongside isoamyl butyrate []. In edible mushrooms, its presence, along with other C8 derivatives, contributes to a distinct "mushroom-like" aroma [, ].
Q2: How does the chemical structure of this compound influence its reactivity with ozone?
A: The position of the hydroxyl group (OH) relative to the carbon-carbon double bond (C=C) in this compound significantly influences its ozone degradation rate []. This highlights the importance of structural nuances in atmospheric chemistry and the fate of volatile organic compounds.
Q3: Can you elaborate on the analytical techniques used to quantify this compound in complex matrices like grapes and wine?
A: Researchers have successfully employed headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to accurately quantify this compound in grapes and wine []. This optimized method exhibits high sensitivity and reproducibility, making it valuable for analyzing trace amounts of this compound associated with undesirable earthy odors in wine.
Q4: What research exists on identifying volatile compounds in specific geographical locations?
A: Studies have been conducted to establish volatile compound profiles for agricultural products with geographical indication (GI) status. For instance, research has identified this compound and isoamyl butyrate as characteristic aroma markers for Changping strawberries, distinguishing them from strawberries grown in other regions []. This type of research helps define unique flavor profiles associated with specific geographical origins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.